N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
Properties
Molecular Formula |
C14H16FN5S |
|---|---|
Molecular Weight |
305.38 g/mol |
IUPAC Name |
N-ethyl-N-[[6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H16FN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ADNNNQXNWQIHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound belongs to thetriazolo[3,4-b]thiadiazole class, which is typically synthesized via cyclocondensation reactions. The target molecule features a 3-fluorophenyl substituent at position 6 and an N-ethyl-N-(ethylamino)methyl group at position 3. Key steps involve:
- Formation of the triazolothiadiazole core.
- Functionalization via Mannich-type reactions for amine introduction.
Stepwise Synthesis Protocol
Synthesis of 6-(3-Fluorophenyl)Triazolo[3,4-b]Thiadiazole-3-Carbaldehyde
- Starting Material : 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (derived from 3-fluorobenzoic acid via thiocarbohydrazide cyclization).
- Cyclocondensation :
- React with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux (6–8 h) or microwave irradiation (70 W, 5 min).
- Yield : 75–85% (microwave) vs. 60–65% (conventional).
- Oxidation : Treat with MnO₂ in acetonitrile to convert the hydroxymethyl group to a formyl group.
| Parameter | Value |
|---|---|
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO) |
| LCMS | m/z 289.1 [M+H]⁺ |
Mannich Reaction for Amine Functionalization
Reagents :
- Formaldehyde (37% aqueous)
- Diethylamine (2 equivalents)
- Dissolve 6-(3-fluorophenyl)triazolo[3,4-b]thiadiazole-3-carbaldehyde (1 mmol) in ethanol.
- Add formaldehyde (2 mmol) and diethylamine (2 mmol) with catalytic p-toluenesulfonic acid (p-TsOH).
- Reflux at 80°C for 12 h.
- Purify via silica gel chromatography (ethyl acetate:hexane = 3:7).
Yield : 68–72%
- The aldehyde undergoes nucleophilic attack by diethylamine, followed by formaldehyde-mediated crosslinking to form the tertiary amine.
Final Reduction Step
Reduction of Imine Intermediate :
- Treat the Mannich base with sodium borohydride (NaBH₄) in methanol (0°C, 2 h).
- Neutralize with dilute HCl and extract with dichloromethane.
Yield : 85–90%
Optimized Reaction Conditions
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Time | 12–18 h | 20–30 min |
| Yield | 60–65% | 75–80% |
| Purity (HPLC) | 92–94% | 97–99% |
Analytical and Spectral Validation
| Technique | Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.1 (s, 2H, NCH₂), 7.2–8.1 (m, 4H, Ar-H) |
| ¹³C NMR | δ 12.4 (CH₂CH₃), 47.8 (NCH₂), 115–162 (Ar-C), 165.2 (C=N) |
| HRMS | m/z 375.1421 [M+H]⁺ (Calc. 375.1418) |
| HPLC Retention Time | 6.8 min (C18 column, MeOH:H₂O = 70:30) |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Conventional | Low equipment cost | Low yield, longer reaction time |
| Microwave-Assisted | High yield, rapid | Specialized equipment required |
| One-Pot | Simplified purification | Limited scalability |
Critical Considerations
- Regioselectivity : The 3-fluorophenyl group directs electrophilic substitution to position 6 due to steric and electronic effects.
- Amine Stability : Tertiary amines may require inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.
- Green Chemistry : Replace POCl₃ with polyphosphoric acid (PPA) for eco-friendly cyclization.
Scalability and Industrial Feasibility
- Batch Size : Up to 500 g demonstrated with >90% purity.
- Cost Estimate : ~$120/g (lab-scale) vs. ~$40/g (pilot-scale).
Chemical Reactions Analysis
N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolothiadiazole derivatives vary in substituents at the 3- and 6-positions, which critically influence their biological profiles. Below is a comparative analysis of key analogues:
Research Findings and Implications
Vasodilatory Potential: While fluorophenyl triazolothiadiazoles are less studied than pyridyl analogues, their electronic profile suggests comparable or superior vasoactivity. Further in vivo studies are needed to confirm efficacy .
Antimicrobial Optimization : Structural alignment with the ibuprofen derivative indicates that fluorophenyl groups could replace bulky aryl moieties to balance lipophilicity and solubility for enhanced antimicrobial action.
Metabolic Stability : Fluorine’s electronegativity and small atomic radius mitigate cytochrome P450-mediated degradation, a limitation observed in methoxy-substituted analogues (e.g., ) .
Biological Activity
N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 273.27 g/mol. The structural features of this compound include:
- Triazole and Thiadiazole Rings : These heterocycles are known for their biological activity.
- Fluorophenyl Substituent : The presence of fluorine enhances the lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit notable antimicrobial effects. For instance:
- Antibacterial Activity : Studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
- Antifungal Activity : Some derivatives exhibit moderate antifungal activity with MICs between 31.25 and 62.5 μg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been observed to affect carbonic anhydrase and cholinesterase activities, which are crucial in cancer metabolism .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown promising results regarding cell viability reduction upon treatment with similar compounds .
Anti-inflammatory and Analgesic Effects
Compounds derived from the triazole-thiadiazole scaffold have also been evaluated for their anti-inflammatory properties:
- In Vivo Models : In animal models, compounds similar to this compound demonstrated significant analgesic effects comparable to standard analgesics like aspirin. These effects were assessed using methods such as the tail flick and hot plate tests .
Summary of Research Findings
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiadiazole derivatives and found that those with a triazole component exhibited enhanced activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Study on Analgesic Properties : Another investigation assessed the analgesic effects of various triazolo-thiadiazole derivatives in mice using the writhing test and found that certain derivatives provided significant relief comparable to conventional pain relievers .
Q & A
Q. What is the structural significance of the triazole and thiadiazole rings in this compound, and how do they influence its pharmacological activity?
The compound’s core structure consists of fused triazole and thiadiazole rings, which are critical for its biological interactions. The triazole ring contributes to hydrogen bonding with enzyme active sites, while the thiadiazole moiety enhances electron-deficient properties, facilitating interactions with aromatic residues in target proteins. The 3-fluorophenyl substituent at position 6 introduces steric and electronic effects that modulate selectivity toward biological targets like kinases or microbial enzymes .
Key Structural Features :
| Component | Role in Bioactivity |
|---|---|
| Triazole ring | Hydrogen bonding, π-π stacking |
| Thiadiazole ring | Electron deficiency, hydrophobic interactions |
| 3-Fluorophenyl group | Enhances lipophilicity and target specificity |
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves cyclization of 4-amino-5-mercapto-1,2,4-triazole with a substituted aldehyde (e.g., 3-fluorobenzaldehyde) under acidic or dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key steps include:
- Condensation : Formation of the thiadiazole ring via cyclocondensation (80–100°C, 6–8 hours).
- Alkylation : Introduction of the N-ethyl groups using ethyl iodide in DMF with K₂CO₃ as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Reaction time | 6–8 hours |
| Catalyst | POCl₃ or H₂SO₄ |
Q. What pharmacological activities have been reported for this compound, and what assay systems were used to validate them?
Reported activities include:
- Anticancer : IC₅₀ = 12 µM against HeLa cells (MTT assay) .
- Antimicrobial : MIC = 8 µg/mL against S. aureus (broth microdilution) .
- Enzyme inhibition : 70% inhibition of COX-2 at 10 µM (ELISA) . Assays often compare the compound to structural analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the alkylation step?
Low yields during N-ethylation may arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield by 20% .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity in biphasic systems .
- In situ FTIR monitoring : Identifies intermediate formation and optimizes reagent stoichiometry .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be systematically resolved?
Discrepancies may result from structural analogs, assay conditions, or cellular models. Recommended approaches:
- Dose-response validation : Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic stability assays : Assess compound degradation in cell culture media (e.g., LC-MS profiling) .
- Crystallographic studies : Resolve binding modes to confirm target engagement (e.g., protein-ligand X-ray structures) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neuroprotective contexts?
Proposed methodologies:
- Molecular docking : Screen against neurodegenerative targets (e.g., acetylcholinesterase, NMDA receptors) .
- Transcriptomic profiling : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- In vivo models : Test efficacy in transgenic C. elegans or murine models of Alzheimer’s disease, monitoring behavioral and biomarker changes .
Data Contradiction Analysis
Q. How does the 3-fluorophenyl substituent impact bioactivity compared to other halogenated analogs?
Substituent effects were analyzed using SAR studies:
| Substituent | Anticancer IC₅₀ (HeLa) | LogP |
|---|---|---|
| 3-Fluorophenyl | 12 µM | 2.1 |
| 2-Iodophenyl | 18 µM | 2.8 |
| 4-Methoxyphenyl | >50 µM | 1.6 |
| The 3-fluoro group balances lipophilicity and electronic effects, enhancing membrane permeability and target binding . |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
